N-diethoxyphosphorylethanamine
Description
N-Diethoxyphosphorylethanamine is an organophosphorus compound characterized by an ethanamine backbone substituted with a diethoxyphosphoryl group (-PO(OEt)₂) at the nitrogen atom. This compound is likely utilized in specialized chemical syntheses, coordination chemistry, or as a precursor in pharmaceutical intermediates, though specific applications require further verification from primary literature .
Properties
CAS No. |
1946-09-4 |
|---|---|
Molecular Formula |
C6H16NO3P |
Molecular Weight |
181.17 g/mol |
IUPAC Name |
N-diethoxyphosphorylethanamine |
InChI |
InChI=1S/C6H16NO3P/c1-4-7-11(8,9-5-2)10-6-3/h4-6H2,1-3H3,(H,7,8) |
InChI Key |
GLBKTDWFAKSVGS-UHFFFAOYSA-N |
Canonical SMILES |
CCNP(=O)(OCC)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Based Comparison
*Impurity from : 2-[4-[(E)-1,2-Diphenyl-ethenyl]phenoxy]-N,N-dimethylethanamine.
Key Structural and Functional Differences
Phosphoryl vs. This makes it more reactive in nucleophilic substitution or metal coordination . In contrast, 2-(N,N-Dimethylamino)ethyl chloride (CAS 107-99-3) features a chloro substituent, enabling alkylation reactions but lacking the phosphoryl group’s stereoelectronic effects .
Aromatic vs. Aliphatic Substituents: Compounds like 2-(2,4-Dichlorophenoxy)-N,N-diethylethanamine (CAS 1974-14-7) incorporate aromatic phenoxy groups, which confer lipophilicity and UV activity, unlike the aliphatic diethoxyphosphoryl group. Such differences influence solubility and environmental persistence .
Steric and Electronic Effects: The bulky diethoxyphosphoryl group may sterically hinder reactions at the nitrogen atom, whereas smaller substituents (e.g., -N(Me)₂ in dimethylaminoethyl chloride) allow faster kinetics in alkylation or acylation .
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